Digitogenin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

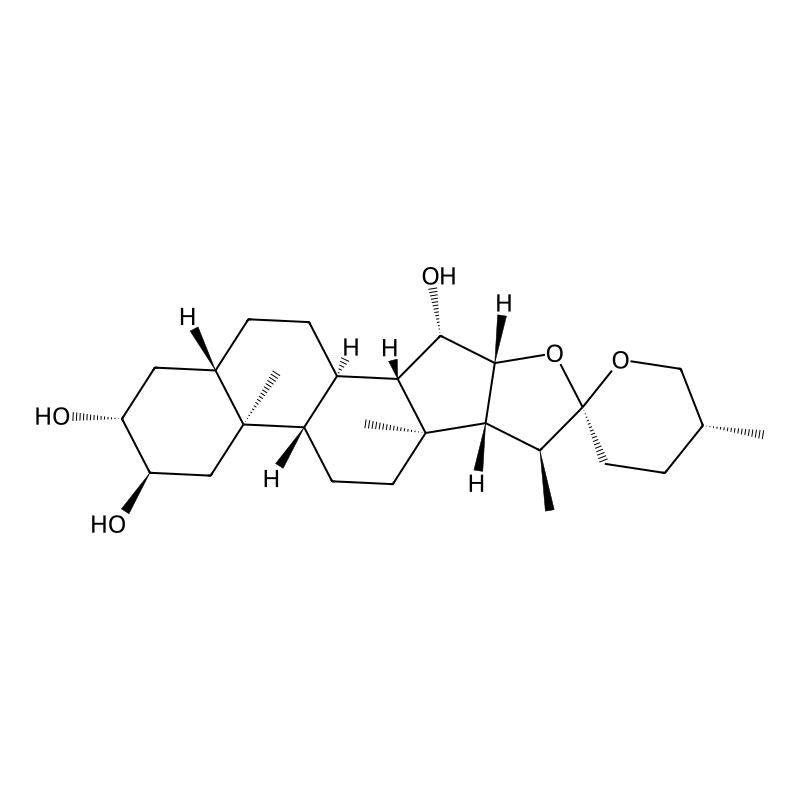

Digitogenin is a steroidal compound classified as a spirostan steroid and serves as the aglycone of digitonin, which is a glycoside derived from the foxglove plant Digitalis purpurea. Digitogenin possesses a complex structure characterized by a steroid nucleus with multiple hydroxyl groups and glycosidic linkages to sugar moieties, which contribute to its solubility and biological activity. The molecular formula of digitogenin is and it has a molecular weight of approximately 416.65 g/mol .

Digitogenin exhibits notable biological activities, primarily attributed to its role as a precursor for cardiac glycosides. These compounds are known for their ability to inhibit sodium-potassium ATPase, leading to increased intracellular calcium levels and enhanced cardiac contractility. This mechanism underlies the therapeutic effects of digitoxin and digoxin, which are derived from digitogenin. Furthermore, digitogenin has been studied for its potential in solubilizing membrane proteins and precipitating cholesterol, making it valuable in biochemical applications .

The synthesis of digitogenin can be achieved through various methods:

- Extraction from Natural Sources: Digitogenin is primarily obtained from Digitalis purpurea through extraction processes involving solvents like ethanol or methanol.

- Chemical Synthesis: Laboratory synthesis of digitogenin can involve multi-step organic reactions that modify simpler steroid precursors or utilize total synthesis techniques that construct the molecule from basic organic compounds.

- Biotransformation: Enzymatic methods using microbial or plant enzymes can convert simpler sterols into digitogenin, providing a more environmentally friendly approach to its production.

Digitogenin has several applications in both research and industry:

- Pharmaceuticals: As a precursor for cardiac glycosides, it plays a crucial role in developing medications for heart conditions.

- Biochemistry: Its ability to solubilize lipids makes it useful in studies involving membrane proteins and lipid interactions.

- Research: Digitogenin is utilized in various biological assays to explore steroid metabolism and enzyme activity.

Studies on digitogenin's interactions focus on its effects on cellular membranes and proteins. It has been shown to interact with cholesterol and phospholipids, affecting membrane fluidity and permeability. These interactions are critical for understanding how digitogenin and its derivatives influence cellular processes and their potential therapeutic effects on heart function.

Several compounds share structural similarities with digitogenin, primarily within the class of steroidal saponins and glycosides. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Digoxin | Cardiac glycoside | Derived from digitogenin; used for heart failure |

| Digitoxin | Cardiac glycoside | Similar to digoxin; differs in sugar composition |

| Gitogenin | Spirostan steroid | Related structure; derived from different plant sources |

| Cholestanol | Steroid | A simpler sterol; lacks the glycosidic components |

| Sarsasapogenin | Spirostan steroid | Found in various plants; used in traditional medicine |

Digitogenin's uniqueness lies in its specific structural modifications that contribute to its biological activity as well as its role as a precursor for important therapeutic agents like digoxin and digitoxin. Its distinct spirostan structure differentiates it from other steroids and saponins, allowing it to participate in unique biochemical interactions .

Digitogenin is a steroidal saponin aglycone with the molecular formula C27H44O5 and a molecular weight of 448.64 g/mol [28]. It serves as the aglycone component of digitonin, a glycoside obtained from the foxglove plant (Digitalis purpurea) [3]. The chemical structure of digitogenin is characterized as (2α,3β,5α,15β,25R)-Spirostan-2,3,15-triol, featuring a complex steroid nucleus with multiple hydroxyl groups [15] [29].

| Property | Value |

|---|---|

| Chemical Name | (2α,3β,5α,15β,25R)-Spirostan-2,3,15-triol |

| CAS Registry Number | 511-34-2 |

| Molecular Formula | C27H44O5 |

| Molecular Weight | 448.64 g/mol |

| Structure Type | Steroidal saponin aglycone (spirostan) |

| Melting Point | Decomposes at 296°C |

| Optical Rotation | [α]D19 -81° (c = 1.4 in chloroform) |

| Solubility | Practically insoluble in water; Soluble in 30 parts chloroform, 35 parts boiling alcohol, 100 parts alcohol at 20°C |

| Physical Appearance | Crystalline needles from alcohol |

Table 1: Chemical Properties of Digitogenin [15] [24] [29]

Biogenetic Pathways in Digitalis Species

The biosynthesis of digitogenin in Digitalis species follows a complex pathway that begins with the mevalonate pathway leading to cholesterol biosynthesis, which provides the basic steroid skeleton [30] [33]. The first and rate-limiting step in the biosynthetic pathway involves the cleavage of the cholesterol side chain by Cytochrome P450 CYP87A4, a process unique to Digitalis species [7] [33].

Recent research has identified several key enzymes involved in the biosynthetic pathway of cardenolides in Digitalis species [33]. The enzyme Cytochrome P450 CYP87A4 functions as a sterol side-chain cleavage enzyme (P450scc), converting cholesterol to pregnenolone [7]. This neofunctionalization of CYP87A4 appears to be unique to the Digitalis species, as indicated by phylogenetic analysis [7].

Following the formation of pregnenolone, 3β-Hydroxysteroid dehydrogenase (3βHSD) catalyzes the oxidation of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids, converting pregnenolone to isoprogesterone [33]. Subsequently, 3-Ketosteroid isomerase (3KSI) facilitates the isomerization of isoprogesterone to progesterone [33].

| Enzyme | Function | Substrate/Product |

|---|---|---|

| Cytochrome P450 CYP87A4 | Sterol side-chain cleavage (P450scc) - First and rate-limiting step | Cholesterol → Pregnenolone |

| 3β-Hydroxysteroid dehydrogenase | Oxidation of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids | Pregnenolone → Isoprogesterone |

| 3-Ketosteroid isomerase | Isomerization of 3-keto-Δ5-steroids to 3-keto-Δ4-steroids | Isoprogesterone → Progesterone |

| Progesterone 5β-reductase | Reduction of the Δ4,5 double bond to form 5β-configured steroids | Progesterone → 5β-Pregnane derivatives |

| 21-Hydroxylase | Hydroxylation at C-21 position | 5β-Pregnane derivatives → 21-Hydroxy-5β-pregnane derivatives |

| Butenolide synthase | Formation of the butenolide ring at C-17 | 21-Hydroxy-5β-pregnane derivatives → Cardenolide |

Table 2: Key Enzymes in the Biosynthetic Pathway of Cardenolides in Digitalis Species [7] [30] [33]

The steroid nucleus undergoes further modification through the action of Progesterone 5β-reductase (P5βR), which reduces the Δ4,5 double bond to form 5β-configured steroids [33]. This step is crucial as it determines the cis-trans-cis configuration of the A/B/C/D rings characteristic of cardenolides [17].

Research by Kreis and May (1990) established that the biological formation of the butenolide ring of cardenolides in Digitalis proceeds by the condensation of an acetate unit onto C-20 of a 20-keto-pregnane derivative [30]. Their findings indicated that in the main biosynthetic pathway from a 20-keto-pregnane to a cardenolide, the introduction of an acetate unit at C-20 should occur before the hydroxylation at C-21 [30] [4].

The final stages of digitogenin biosynthesis involve specific hydroxylation patterns at positions 3β, 14β, and 21, which determine the specific biological activity of the resulting compound [17]. The pathway culminates in the formation of the characteristic unsaturated lactone ring, creating the complete cardenolide structure [17] [30].

Enzymatic Hydrolysis of Digitogenin Glycosides

Digitogenin exists naturally in plants primarily in the form of glycosides, with digitonin being the most notable example [3] [6]. Digitonin is a monodesmosidic steroidal saponin found in the seeds of the foxglove plant (Digitalis purpurea) and other Digitalis species [6]. The aglycone part, digitogenin, is linked to a pentasaccharide moiety consisting of two galactose, two glucose, and one xylose monosaccharide residues [6].

The enzymatic hydrolysis of digitogenin glycosides occurs through specific mechanisms involving glycoside hydrolases [31]. These enzymes catalyze the hydrolysis of the glycosidic linkage of glycosides, leading to the formation of a sugar hemiacetal and the corresponding free digitogenin [31] [8].

| Enzyme | Source | Function |

|---|---|---|

| β-Glucosidase | Almond emulsin, various plants | Hydrolyzes β-glucosidic linkages in various glycosides |

| Digitonase | Digitalis species | Specific for digitonin hydrolysis |

| Digilanidase | Digitalis lanata | Hydrolyzes digilanides to release digitogenin |

| Cardenolide-specific glycosidases | Various Digitalis species | Specific for cardenolide glycosides |

| Endogenous plant glycosidases | Digitalis and related genera | Involved in natural turnover of glycosides in plants |

Table 3: Enzymes Involved in Hydrolysis of Digitogenin Glycosides [16] [22] [31]

The hydrolysis of glycosides can occur by one of two elementary mechanisms identified by the stereochemical outcome of the reaction: inversion or retention [8]. The retention mechanism is most commonly achieved via a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate [31]. Each step passes through an oxocarbenium ion-like transition state, with acid/base and nucleophilic assistance provided by two amino acid side chains, typically glutamate or aspartate [31].

In the first step (glycosylation), one residue acts as a nucleophile, attacking the anomeric center to displace the digitogenin (aglycon) and form a glycosyl enzyme intermediate [31]. Simultaneously, the other residue functions as an acid catalyst and protonates the glycosidic oxygen as the bond cleaves [31]. In the second step (deglycosylation), the glycosyl enzyme is hydrolyzed by water, with the other residue now acting as a base catalyst deprotonating the water molecule as it attacks [31].

Research has shown that the hydrolyzing action of enzymes on glycosides is generally specific, meaning they possess a hydrolyzing action especially appropriate for eliminating specific sugars from the molecule of co-existing glycosides [16]. For example, certain enzymes from Digitalis lanata can hydrolyze scillaren A, although the hydrolysis does not proceed as easily as with native substrates [16].

The enzymatic hydrolysis of digitogenin glycosides is influenced by even slight changes in the aglycon structure [22]. Studies have demonstrated that pronounced effects can be observed with minimal structural modifications [22]. This specificity is attributed to the adsorption forces between the enzyme and the glycoside, which may involve hydrogen bonds or Van der Waals forces [22].

Ecological Distribution in Angiosperm Families

Digitogenin and related cardenolides exhibit a specific distribution pattern across angiosperm families [9]. The primary source of digitogenin is the genus Digitalis, which was historically classified in the Scrophulariaceae family but is now placed in the Plantaginaceae family according to the Angiosperm Phylogeny Group classification [19].

| Angiosperm Family | Geographic Distribution | Ecological Significance |

|---|---|---|

| Plantaginaceae (formerly Scrophulariaceae) | Europe, Western Asia, Northern Africa | Primary source of medicinal cardenolides; defense against herbivores |

| Apocynaceae | Tropical and subtropical regions worldwide | Diverse cardenolides with varying aglycones; insect deterrents |

| Ranunculaceae | Northern Hemisphere temperate regions | Bufadienolides and cardenolides as chemical defense |

| Liliaceae | Temperate and subtropical regions | Specialized cardenolides in specific genera |

| Brassicaceae | Temperate regions worldwide | Cardenolides in genus Erysimum as defense compounds |

| Asteraceae | Worldwide distribution | Limited cardenolide production in select genera |

Table 4: Ecological Distribution of Cardenolide-Producing Angiosperm Families [9] [19] [32]

The distribution of cardenolides across angiosperm families is influenced by various ecological factors [32]. Research has shown that angiosperms with large range sizes generally have small genomes, supporting the large genome constraint hypothesis [32]. Climate exerts a strong influence on genome size distribution along the global latitudinal gradient, which may affect the production of specialized metabolites like cardenolides [32].

Studies on the global patterns of taxonomic and phylogenetic diversity of flowering plants have revealed that geographic regions with the largest deviation between normalized phylogenetic and taxonomic diversity are primarily located in tropical and subtropical regions [9]. This pattern may correlate with the distribution of specialized metabolites like digitogenin across angiosperm families [9].

Recent research has identified four enzymes that control natural variation in the steroid core of cardenolides in the wallflower genus Erysimum (Brassicaceae) [33]. This finding suggests that the ability to produce cardenolides has evolved independently in different angiosperm lineages [33]. The study confirmed a causal relationship between genetically linked mutations and cardenolide phenotypes, with wildtype plants dominated by the 5β-cardenolide series, including digitoxigenin [33].

The ecological significance of digitogenin and related cardenolides lies primarily in their role as defense compounds against herbivores [33]. The specific distribution of these compounds across angiosperm families reflects evolutionary adaptations to different ecological pressures [9] [32]. The presence of digitogenin-containing compounds in specific plant families suggests a convergent evolution of cardenolide biosynthesis pathways in response to similar ecological challenges [33] [7].